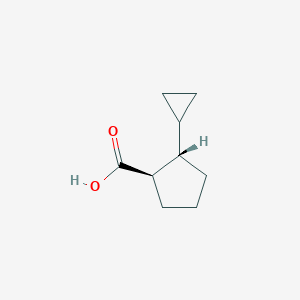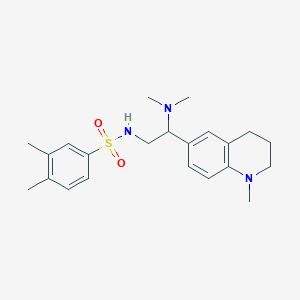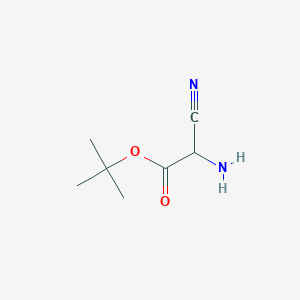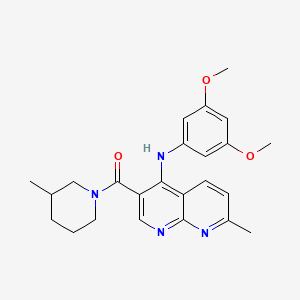![molecular formula C13H15F2N B2693654 [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287280-68-4](/img/structure/B2693654.png)
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DFMPM, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of bicyclic amines and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in many cellular processes, including calcium signaling, lipid metabolism, and protein folding. [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been found to have interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has also been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that it has low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further elucidate the mechanism of action of this compound. Another direction is to study the potential therapeutic applications of [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further optimization of the synthesis method may lead to improved yields and purity of [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine.
Synthesemethoden
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with bicyclo[1.1.1]pentane-1,3-diamine. The resulting intermediate is then treated with formaldehyde and sodium cyanoborohydride to yield [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine. This synthesis method has been optimized to yield high purity and high yield of [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine.
Wissenschaftliche Forschungsanwendungen
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use in scientific research due to its interesting properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in many cellular processes. [3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-11(15)9-3-1-2-4-10(9)13-5-12(6-13,7-13)8-16/h1-4,11H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFDJNUFDZUOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2693573.png)




![Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)
![2-Cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2693587.png)


